molecular formula C13H12ClN3O2 B3747002 1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea

1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea

Cat. No.: B3747002
M. Wt: 277.70 g/mol
InChI Key: STJQYRIYNVFAHX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea is a urea derivative featuring a 3-chlorophenyl group and a 6-methoxypyridin-3-yl moiety connected via a urea linkage. The 3-chlorophenyl group is a common pharmacophore in medicinal chemistry, contributing to hydrophobic interactions and binding affinity, while the 6-methoxy pyridine substituent may enhance solubility and metabolic stability.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(6-methoxypyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-19-12-6-5-11(8-15-12)17-13(18)16-10-4-2-3-9(14)7-10/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJQYRIYNVFAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea typically involves the reaction of 3-chloroaniline with 6-methoxypyridine-3-carboxylic acid, followed by the formation of the urea derivative. The reaction conditions often include the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea with analogous urea derivatives reported in the literature:

Compound ID/Name Substituents/Structural Features Yield (%) Molecular Weight (g/mol) Biological Activity Key References
Target Compound 3-Chlorophenyl, 6-methoxypyridin-3-yl N/A ~279.7* Inferred potential bioactivity N/A
12 () 3-Chlorobenzyl, Quinazolin-6-yl 32 ~428.3 Not specified
13 () 3-Fluorobenzyl, Quinazolin-6-yl 39 ~412.3 Not specified
9f () 3-Chlorophenyl, Thiazolyl-piperazinyl 77.7 428.2 Not specified
6f () 4-Cyanophenyl, 3-Chlorophenyl 88.5 272.0 Not specified
4j () Azetidinone, Phenothiazine N/A ~534.0 Antifungal (MIC 62.5 µg/ml)
45 () 6-Methoxypyridin-3-ylmethyl 76 ~413.4 Not specified

*Molecular weight calculated based on formula C₁₃H₁₁ClN₃O₂.

Physicochemical Properties

  • Melting Points : High melting points in quinazoline derivatives (e.g., 12 : 225.5–227°C) suggest strong crystalline packing, whereas pyridine-containing ureas (e.g., 45 ) may exhibit lower melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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